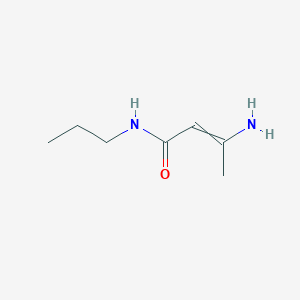
3-Amino-N-propylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-propylbut-2-enamide is an organic compound that belongs to the class of amides It features an amino group (-NH2) and a propyl group attached to the nitrogen atom, along with a but-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-propylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of a suitable amine with an appropriate acid chloride or anhydride. For example, the reaction of 3-aminopropylamine with but-2-enoyl chloride under basic conditions can yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation of nitriles or reductive amination of carbonyl compounds are potential methods for large-scale synthesis. These processes often require precise control of reaction conditions, including temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-propylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of halogenated amides or other substituted derivatives.
Scientific Research Applications
3-Amino-N-propylbut-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-propylbut-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropylamine: A primary amine with similar structural features but lacking the amide group.
But-2-enamide: An amide with a similar backbone but lacking the amino and propyl groups.
N-Propylbut-2-enamide: An amide with a similar structure but lacking the amino group.
Uniqueness
3-Amino-N-propylbut-2-enamide is unique due to the presence of both an amino group and a propyl group attached to the nitrogen atom, along with the but-2-enamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
110262-79-8 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-N-propylbut-2-enamide |
InChI |
InChI=1S/C7H14N2O/c1-3-4-9-7(10)5-6(2)8/h5H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
YNHMPIRCTKKCIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


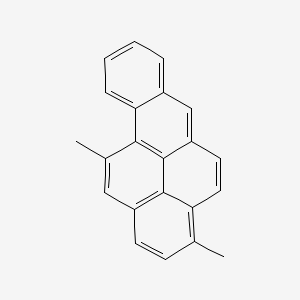
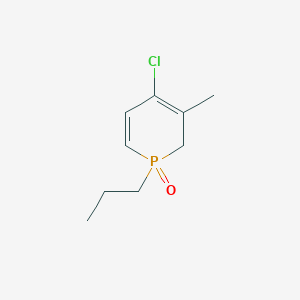
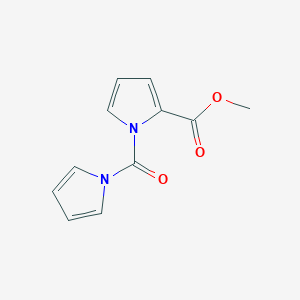
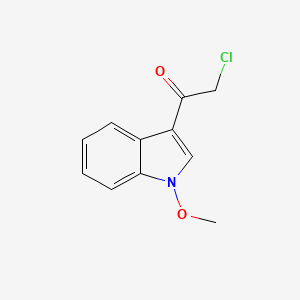

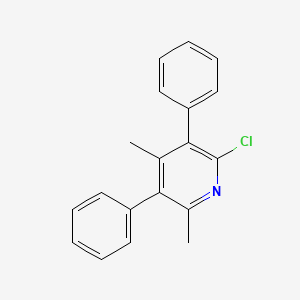

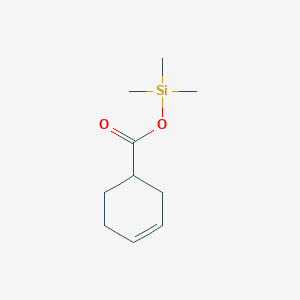
![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
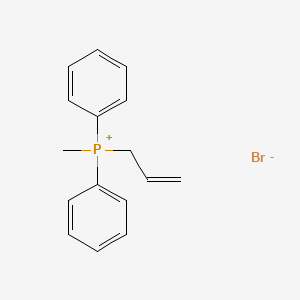
![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)
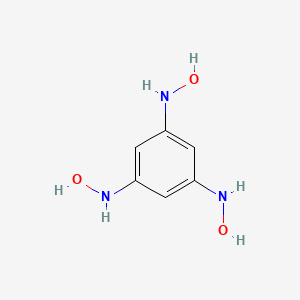
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
